1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene
Brand Name: Vulcanchem
CAS No.: 1138445-01-8
VCID: VC2648898
InChI: InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F
Molecular Formula: C10H6F8
Molecular Weight: 278.14 g/mol

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

CAS No.: 1138445-01-8

Cat. No.: VC2648898

Molecular Formula: C10H6F8

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene - 1138445-01-8

Specification

CAS No. 1138445-01-8
Molecular Formula C10H6F8
Molecular Weight 278.14 g/mol
IUPAC Name 1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3
Standard InChI Key PQQZRYQTIDELMW-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F

Introduction

Chemical Structure and Properties

Structural Identification

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene consists of a benzene ring substituted with a 1,1-difluoroethyl group at position 1 and two trifluoromethyl groups at positions 3 and 5. This arrangement creates a highly fluorinated aromatic compound with specific chemical and physical properties.

The compound is uniquely identified through several standardized notations:

Identifier TypeValue
CAS Number1138445-01-8
Molecular FormulaC₁₀H₆F₈
IUPAC Name1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
InChIInChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F
PubChem Compound ID45790627

The above identifiers provide standardized methods for referencing this compound across various chemical databases and literature.

Physicochemical Properties

The physical and chemical properties of 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene are influenced by its highly fluorinated structure:

PropertyValue
Molecular Weight278.14 g/mol
Physical StateNot specifically stated in available literature
Melting PointNot reported in available data
Boiling PointNot reported in available data
SolubilityExpected low water solubility due to high fluorine content
LogPNot directly reported, but likely high (lipophilic) based on structure

These physicochemical properties indicate that the compound is likely to be lipophilic, with potential applications in areas requiring hydrophobic fluorinated compounds .

Structural Analysis and Characterization

Spectroscopic Characteristics

While specific spectroscopic data for 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is limited in the available literature, its structure suggests certain expected spectroscopic characteristics:

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: Expected to show distinct signals for the different fluorine environments (difluoroethyl and trifluoromethyl groups)

    • ¹H NMR: Expected signals for aromatic protons and methyl group protons

    • ¹³C NMR: Complex splitting patterns due to C-F coupling

  • Mass Spectrometry:

    • Molecular ion peak at m/z 278

    • Characteristic fragmentation patterns involving loss of fluorine-containing groups

  • Infrared Spectroscopy:

    • Strong C-F stretching bands

    • Aromatic C=C stretching vibrations

    • C-H stretching for aromatic and methyl hydrogen atoms

These predicted spectroscopic features would be valuable for identification and purity assessment of the compound in research settings.

Structural Comparison

The compound bears structural similarities to other fluorinated aromatic compounds, which helps in understanding its potential properties and applications:

CompoundStructural RelationshipMolecular FormulaMolecular Weight
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzeneTarget compoundC₁₀H₆F₈278.14 g/mol
1-(1-bromoethyl)-3,5-bis-trifluoromethyl-benzeneBromo analog instead of difluoroC₁₀H₇BrF₆321.06 g/mol
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzeneDifferent substitution patternC₉H₇F₅210.14 g/mol

The structural similarities suggest that insights might be drawn from the more extensively studied related compounds, particularly regarding chemical reactivity and potential applications .

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the properties and applications of 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene can be enhanced by examining related compounds:

CompoundKey DifferencesPotential Impact on Properties
1-(1-bromoethyl)-3,5-bis-trifluoromethyl-benzeneBr instead of F₂Higher molecular weight, different reactivity, potential as synthetic precursor
1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzeneAzide group, different substitution patternDifferent reactivity profile, potential for click chemistry
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzeneDifferent substitution pattern, fewer F atomsDifferent electronic properties, potential different applications

This comparative approach helps to place 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene within the broader context of fluorinated aromatic compounds and their applications .

Structure-Property Relationships

The unique arrangement of fluorine atoms in this compound influences several key properties:

  • Electronic Effects:

    • The trifluoromethyl groups are strongly electron-withdrawing

    • The difluoroethyl group provides additional electronic effects

    • Combined effect creates a highly electron-deficient aromatic system

  • Steric Considerations:

    • Bulky trifluoromethyl groups at meta positions

    • Potential rotational constraints due to substitution pattern

    • Possible impact on crystal packing and molecular interactions

  • Lipophilicity and Membrane Permeability:

    • High fluorine content typically increases lipophilicity

    • Potential implications for biological applications and material properties

Future Research Directions

Analytical Method Development

The development of specific analytical methods for this compound could facilitate its use in research:

  • Chromatographic Methods:

    • Optimized HPLC conditions

    • GC-MS methods for trace analysis

    • Quality control procedures for synthetic batches

  • Spectroscopic Fingerprinting:

    • Reference spectra for various analytical techniques

    • Identification of characteristic fragmentation patterns

    • Development of rapid identification methods

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